molecular formula C10H8ClNO4S B1582279 2-Phthalimidoethanesulfonyl chloride CAS No. 4403-36-5

2-Phthalimidoethanesulfonyl chloride

Cat. No. B1582279
CAS RN: 4403-36-5
M. Wt: 273.69 g/mol
InChI Key: HCPVYBCAYPMANM-UHFFFAOYSA-N
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Description

“2-Phthalimidoethanesulfonyl chloride” is a chemical compound with the molecular formula C10H8ClNO4S . It has an average mass of 273.693 Da and a monoisotopic mass of 272.986267 Da . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .


Molecular Structure Analysis

The molecular structure of “2-Phthalimidoethanesulfonyl chloride” is characterized by the presence of a phthalimido group and an ethanesulfonyl chloride group .


Physical And Chemical Properties Analysis

“2-Phthalimidoethanesulfonyl chloride” has a density of 1.6±0.1 g/cm3, a boiling point of 416.5±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.0±3.0 kJ/mol, a flash point of 205.7±24.0 °C, and an index of refraction of 1.625 . Its molar refractivity is 61.0±0.4 cm3 .

Scientific Research Applications

    Pharmaceuticals

    This compound can be used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs that can be synthesized using this compound would depend on the other reactants and conditions used in the synthesis process.

    Material Science

    In material science, this compound could potentially be used in the synthesis of new materials with unique properties . The exact nature of these materials would depend on the other components used in the synthesis.

    Chemical Research

    As an organic building block, this compound can be used in a wide range of chemical research applications . This could include the development of new synthetic methods, the study of reaction mechanisms, and more.

    Biochemistry

    In biochemistry, this compound could potentially be used in the study of biological systems . For example, it could be used to synthesize probes or labels for use in biochemical assays.

    Agriculture

    This compound could potentially be used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.

    Environmental Science

    In environmental science, this compound could potentially be used in the study of environmental processes . For example, it could be used to synthesize tracers for use in environmental monitoring.

Safety And Hazards

“2-Phthalimidoethanesulfonyl chloride” is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, but vomiting should not be induced .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPVYBCAYPMANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309016
Record name 2-Phthalimidoethanesulfonyl chloride
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Molecular Weight

273.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phthalimidoethanesulfonyl chloride

CAS RN

4403-36-5
Record name 2-Phthalimidoethanesulfonyl chloride
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Record name 4403-36-5
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Record name 2-Phthalimidoethanesulfonyl chloride
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Record name 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethane-1-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

A suspension of taurine (8.0 g, 63.9 mmol) and potassium acetate (6.7 g, 68.3 mmol) in acetic acid was refluxed for 15 min. Phthalic anhydride (10.1 g, 68.4 mmol) was added and the solution was refluxed for 3 h. The reaction was cooled to room temperature and the solid was filtered off, washed with cold acetic acid and dried under vacuum at 100° C. to give a white solid. The solid (14.3 g, 54.7 mmol) was suspended in toluene (50 ml) and phosphorus pentachloride (8.12 g, 39.0 mmol) was added under nitrogen. The reaction mixture was heated under reflux for 1 h. Further phosphorus pentachloride (8.12 g, 39.0 mmol) was added and the reaction mixture was refluxed for 2.5 h. The brownish solution was decanted from the small amount of solid formed and then concentrated in vacuo, the residue was poured onto ice:water (50:50, lOOmIl) and filtered. The solid was dried for 16 h in vacuo at 45° C. to give a pale brown solid (6.4 g, 34%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
8.12 g
Type
reactant
Reaction Step Four
Quantity
8.12 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Yield
34%

Synthesis routes and methods II

Procedure details

60 g of the compound obtained in step A in 300 ml of toluene are heated to reflux for 1 hour in the presence of 30.7 g of phosphorus pentachloride. 30.7 g of phosphorus pentachloride are added again and refluxing is maintained for 90 minutes. 280 g of ice are added to the reaction medium, the mixture is stirred, and the insoluble matter is filtered off and then washed with ice-cold water. The residue is dried over P2O5 and then recrystallized in dichloroethane to obtain 32 g of the expected product, m.p.=160° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
280 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phthalimidoethanesulfonyl chloride
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2-Phthalimidoethanesulfonyl chloride
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2-Phthalimidoethanesulfonyl chloride
Reactant of Route 5
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Reactant of Route 6
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2-Phthalimidoethanesulfonyl chloride

Citations

For This Compound
24
Citations
O Akgul, F Sultan Kilic, K Erol… - Archiv der Pharmazie …, 2007 - Wiley Online Library
… Synthesis of 2-phthalimidoethanesulfonyl chloride The potassium salt of 2-phthalimidoethanesulfonic acid (0.015 mol) was suspended in 22 mL of benzene. The excess of benzene (…
Number of citations: 21 onlinelibrary.wiley.com
TS Yudakhina, YV Moreva, YP Zarubin… - Russian Journal of …, 2013 - Springer
… Sodium 2-phthalimidoethanesulfonate (II), 2-phthalimidoethanesulfonyl chloride (III), and N-trimethylsilylimidazoles IVa–IVe were synthesized according to the procedures described in […
Number of citations: 1 idp.springer.com
MA Karimi Zarchi, M Tayefi, F Tirgir… - Journal of Applied …, 2011 - Wiley Online Library
A biologically active diacid monomer, 5‐(2‐phthalimidoethanesulfonamido) isophthalic acid (6), based on taurine, was easily prepared in three steps. Also a series of novel biologically …
Number of citations: 6 onlinelibrary.wiley.com
RK Razdan, CM Reinsel, BA Zitko - Journal of Medicinal …, 1970 - ACS Publications
… prepared by adding slowly 0.1 mol of finely powdered 2-phthalimidoethanesulfonyl chloride (4) to a stirred and ice-cooled mixture of 0.1 mol of the amine in 80 ml of dry pyridine. After …
Number of citations: 8 pubs.acs.org
S Liang, L Jiang, W Yi, J Wei - Organic letters, 2018 - ACS Publications
… Heterocyclic sulfonyl chlorides (thiophene-2-sulfonyl chloride, pyridine-3-sulfonyl chloride, and 2-phthalimidoethanesulfonyl chloride) smoothly reacted with alkynes and gave the …
Number of citations: 47 pubs.acs.org
HQ Yue, QW Li, DW Shi, RJ Yang… - European Journal of …, 2023 - Wiley Online Library
… Other more substrates, such as sulfonyl chlorides with a straight or branched carbon chain (1bb and 1cc), 2phenylethane-1-sulfonyl chloride (1dd), 2phthalimidoethanesulfonyl chloride …
Z Yang, J Xu - Synthesis, 2013 - thieme-connect.com
A convenient, practical, and environmentally friendly method for the synthesis of sulfonyl chlorides has been developed. Structurally diverse sulfonyl chlorides were synthesized in …
Number of citations: 45 www.thieme-connect.com
MA Karimi Zarchi, M Tayefi, F Tirgir… - Journal of Applied …, 2011 - Wiley Online Library
… Monomer 6 was prepared in three steps with two intermediates [2-phthalimidoethanesufonic acid (3) and 2-phthalimidoethanesulfonyl chloride (4)] with the following procedures. …
Number of citations: 3 onlinelibrary.wiley.com
R Winterbottom, JW Clapp, WH Miller… - Journal of the …, 1947 - ACS Publications
… IV) Taurine was condensed with phthalic anhydride to form the potassium salt of 2-phthalimidoethanesulfonic acid (I), which was then converted to 2-phthalimidoethanesulfonyl chloride …
Number of citations: 82 pubs.acs.org
J Jiang, S Zeng, D Chen, C Cheng, W Deng… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Notably, D(+)-10-camphorsulfonyl chloride and 2-phthalimidoethanesulfonyl chloride were suitable for this transformation and produced the corresponding products in good yields (3aw…
Number of citations: 22 pubs.rsc.org

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